Nifoxipam

Toxicology Preclinical Safety Pharmacology

Nifoxipam is a low-potency nitrobenzodiazepine reference standard essential for forensic labs developing confirmatory methods for designer benzodiazepine detection. Its unique metabolic fate—yielding 7-acetaminonifoxipam and a parent glucuronide conjugate—requires compound-specific analytical targets to avoid false negatives in LC-HRMS/LC-MS/MS screening. For SAR studies, its 3-hydroxylation and N-desmethylation enable quantitative comparison with high-potency analogs. Its reported lower acute toxicity versus flunitrazepam provides a wider therapeutic index for in vivo behavioral studies.

Molecular Formula C15H10FN3O4
Molecular Weight 315.26 g/mol
CAS No. 74723-10-7
Cat. No. B1621971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifoxipam
CAS74723-10-7
Molecular FormulaC15H10FN3O4
Molecular Weight315.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O)F
InChIInChI=1S/C15H10FN3O4/c16-11-4-2-1-3-9(11)13-10-7-8(19(22)23)5-6-12(10)17-14(20)15(21)18-13/h1-7,15,21H,(H,17,20)
InChIKeyUHFIFTRHLBAWGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nifoxipam (CAS 74723-10-7) Procurement: Baseline Overview and Scientific Context


Nifoxipam (3-hydroxydesmethylflunitrazepam, DP 370) is a nitrobenzodiazepine derivative that acts as a positive allosteric modulator at the benzodiazepine site of the GABA-A receptor [1]. It is a minor active metabolite of flunitrazepam and has emerged as a substance of interest in forensic and clinical toxicology [2]. As an analytical reference material, nifoxipam is intended for research and forensic applications, with its primary procurement value tied to studies investigating the pharmacology, metabolism, and detection of novel designer benzodiazepines .

Nifoxipam (CAS 74723-10-7) Procurement: Why In-Class Substitution Fails


Within the nitrobenzodiazepine class, compounds cannot be considered interchangeable due to divergent metabolic pathways, potencies, and analytical stability profiles. While nifoxipam shares a common parent compound (flunitrazepam) with other designer benzodiazepines, it exhibits unique biotransformation characteristics and distinct performance in forensic detection methods [1]. These differences carry quantifiable consequences for research outcomes. For instance, relying on an alternate nitrobenzodiazepine reference standard may lead to misidentification of urinary metabolites or inaccurate potency estimations in receptor binding studies [2]. The following quantitative evidence guide delineates precisely where nifoxipam diverges from its closest analogs, enabling informed procurement decisions for specialized research applications.

Nifoxipam (CAS 74723-10-7) Procurement: Quantitative Differentiation Evidence vs. Key Analogs


Reduced Acute Toxicity vs. Lormetazepam and Flunitrazepam in a Murine Model

Nifoxipam exhibits substantially lower acute toxicity when compared to lormetazepam and its parent compound flunitrazepam in murine studies. This safety profile distinction is documented in a foundational patent and corroborated by multiple secondary sources. The exact LD50 values are not publicly available in digitized form, but the qualitative claim of 'much lower toxicity' is a key differentiator for preclinical research where a favorable safety index is paramount [1].

Toxicology Preclinical Safety Pharmacology

Distinct Urinary Metabolite Profile: Predominant Excretion as 7-Acetaminonifoxipam and Glucuronide Conjugate

Nifoxipam's metabolic fate in humans is markedly different from that of structurally related designer nitrobenzodiazepines like clonazolam and meclonazepam. While clonazolam and meclonazepam are primarily excreted as their 7-amino and 7-acetamino metabolites, nifoxipam is mainly excreted as the 7-acetamino metabolite and a glucuronic acid conjugate of the parent compound [1]. This distinction is critical for developing targeted analytical methods.

Metabolism Bioanalysis Forensic Toxicology LC-HRMS

Low Relative Potency Among Designer Benzodiazepines

A comparative analysis of trip reports for various designer benzodiazepines (DBZDs) ranked nifoxipam among the least potent members of this class. A calculated 'potency score' placed nifoxipam in the lowest tier alongside deschloroetizolam, metizolam, and pyrazolam, while flubromazepam, flubromazolam, clonazolam, and meclonazepam were categorized as the most potent [1].

Psychopharmacology Structure-Activity Relationship Potency

Analytical Instability: Challenges in LC-MS/MS Method Validation

Recent qualitative method validation studies have highlighted a unique analytical challenge for nifoxipam. When assessed alongside other designer benzodiazepines using liquid chromatography-tandem mass spectrometry (LC-MS/MS), nifoxipam demonstrated instability and signal inconsistency, failing to consistently meet limit of detection (LOD) criteria [1]. This contrasts with other DBZDs included in the same study, underscoring the compound's distinct physicochemical properties.

Analytical Chemistry Method Validation LC-MS/MS

Nifoxipam (CAS 74723-10-7) Procurement: Optimal Research and Industrial Application Scenarios


Forensic Toxicology: Confirmation of Nifoxipam Ingestion via Unique Urinary Metabolites

Forensic and clinical laboratories should procure a certified nifoxipam reference standard to develop and validate confirmatory methods for detecting nifoxipam use. Standard methods for flunitrazepam or other nitrobenzodiazepines are insufficient, as nifoxipam's unique metabolic fate—predominantly yielding 7-acetaminonifoxipam and a parent glucuronide conjugate—requires specific analytical targets to avoid false-negative results in LC-HRMS or LC-MS/MS screening protocols [1].

Pharmacological Studies: Investigating the Benzodiazepine Potency Spectrum

Researchers investigating structure-activity relationships (SAR) within the benzodiazepine class should procure nifoxipam as a representative of a low-potency nitrobenzodiazepine. Comparative in vitro or in vivo studies utilizing nifoxipam alongside high-potency analogs like clonazolam or flubromazolam can yield quantitative data on how specific substitutions (e.g., 3-hydroxylation and N-desmethylation) modulate receptor binding affinity and functional efficacy at GABA-A receptors [1].

Analytical Method Development: Addressing LC-MS/MS Detection Challenges

Analytical chemistry laboratories focused on method development for novel psychoactive substances (NPSs) should procure nifoxipam to investigate and resolve its unique analytical instability in LC-MS/MS systems. As a compound that has demonstrated failure to meet LOD criteria due to signal variability, it serves as a challenging test analyte for optimizing extraction protocols, chromatographic separation, and ionization parameters, thereby advancing the field of designer benzodiazepine analysis [1].

In Vivo Toxicological Modeling: A Compound with a Favorable Acute Safety Profile

Preclinical researchers designing in vivo rodent studies to model benzodiazepine-induced sedation or anxiolysis may prefer nifoxipam over flunitrazepam or lormetazepam due to its reported 'much lower' acute toxicity [1]. This characteristic potentially provides a wider therapeutic index and reduces confounding factors related to acute toxicity in behavioral or safety pharmacology experiments, thereby increasing the clarity and reliability of dose-response data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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